5-Bromo-8-methylquinoxaline

Medicinal Chemistry Oncology Non-Small Cell Lung Cancer

5-Bromo-8-methylquinoxaline (CAS 1360599-43-4) is a specialized heterocyclic building block belonging to the quinoxaline class, with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol. It is characterized by a bromine atom at the 5-position and a methyl group at the 8-position on the quinoxaline scaffold, making it a key intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition and anticancer pathways.

Molecular Formula C9H7BrN2
Molecular Weight 223.073
CAS No. 1360599-43-4
Cat. No. B2657775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-methylquinoxaline
CAS1360599-43-4
Molecular FormulaC9H7BrN2
Molecular Weight223.073
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Br)N=CC=N2
InChIInChI=1S/C9H7BrN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3
InChIKeyBHHKKOSICBRFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-8-methylquinoxaline (CAS 1360599-43-4) Chemical Profile and Research-Grade Procurement Specifications


5-Bromo-8-methylquinoxaline (CAS 1360599-43-4) is a specialized heterocyclic building block belonging to the quinoxaline class, with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . It is characterized by a bromine atom at the 5-position and a methyl group at the 8-position on the quinoxaline scaffold, making it a key intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition and anticancer pathways [1]. Its physical form is an off-white to light yellow solid with a predicted boiling point of 319.2±37.0 °C and density of 1.565±0.06 g/cm³ . The compound is typically supplied with purities of 95% or 98% and is stored at ambient temperature in a sealed, dry environment .

The Risks of Analog Substitution for 5-Bromo-8-methylquinoxaline in Medicinal Chemistry


Substituting 5-Bromo-8-methylquinoxaline with another quinoxaline analog—such as a different halogen, an alternative substitution pattern, or an unsubstituted core—is a high-risk decision that can derail a research program. The quinoxaline scaffold is a 'privileged structure,' but its biological activity is exquisitely sensitive to both the nature and position of its substituents. Studies show that even minor changes can profoundly alter a compound's target engagement, potency, and downstream mechanism of action [1]. For instance, a direct comparison within the same study demonstrated that introducing a bromo group instead of a nitro group into the quinoxaline skeleton provides quantifiably better inhibition against lung cancer cells, a finding with direct relevance to the selection of 5-bromo-8-methylquinoxaline over its nitro-analog [2]. Therefore, generic substitution without rigorous, evidence-based justification poses a significant threat to the validity and reproducibility of a scientific study, making a product-specific evidence guide essential for informed procurement.

5-Bromo-8-methylquinoxaline Quantitative Differentiation Data vs. Analogs


Bromo vs. Nitro Substitution: Enhanced Anticancer Potency in NSCLC

The 5-bromo substitution on the quinoxaline scaffold provides quantifiably superior anticancer activity compared to a nitro-substituted analog. A 2024 study synthesizing 26 quinoxaline derivatives found that the introduction of a bromo group instead of a nitro group significantly enhanced inhibition against human non-small-cell lung cancer (A549) cells [1]. This finding directly supports the selection of a brominated quinoxaline like 5-bromo-8-methylquinoxaline over its nitro-analogs in anticancer drug discovery programs.

Medicinal Chemistry Oncology Non-Small Cell Lung Cancer

Dibromo-Substitution: A Validated Strategy for Sub-Nanomolar ASK1 Kinase Inhibition

The brominated quinoxaline core is a proven platform for achieving high-potency kinase inhibition. A dibromo-substituted quinoxaline fragment (26e) demonstrated an IC50 of 30.17 nM against apoptosis signal-regulated kinase 1 (ASK1) [1]. This potency is a critical benchmark for medicinal chemistry programs targeting kinases, confirming that the bromine atoms contribute favorably to binding interactions.

Kinase Inhibition Drug Discovery Inflammation

Synthetic Utility: Documented Route for Downstream Functionalization

A reliable and high-yielding synthetic route for 5-bromo-8-methylquinoxaline is documented in multiple patents . The method involves the reaction of 5-methylquinoxaline with N-bromosuccinimide in acetonitrile at 60 °C for 16 hours, followed by workup and purification, yielding the product as a brown solid in 41% yield (6.00 g scale) . This well-established procedure provides a dependable pathway for in-house synthesis or scale-up, reducing reliance on external suppliers.

Synthetic Chemistry Process Development Building Block

High-Impact Applications for 5-Bromo-8-methylquinoxaline in Academic and Industrial Research


Lead Optimization for Novel Anticancer Therapeutics

5-Bromo-8-methylquinoxaline serves as an ideal core scaffold for medicinal chemistry campaigns focused on developing next-generation anticancer agents. The direct evidence demonstrating the superiority of bromo-substituted quinoxalines over their nitro analogs for inhibiting non-small-cell lung cancer cell proliferation makes this compound a strategic starting point for hit-to-lead optimization [1]. Researchers can leverage the 5-bromo substituent for further functionalization or directly assess the scaffold's activity against a panel of cancer cell lines.

Development of Potent and Selective Kinase Inhibitors

Given that a closely related dibromo-quinoxaline fragment exhibited potent, sub-100 nM inhibition of the clinically relevant kinase ASK1, 5-bromo-8-methylquinoxaline is a highly relevant building block for synthesizing focused libraries of kinase inhibitors [1]. Its use is justified in programs targeting kinases for oncology, inflammation, or metabolic diseases where a halogenated quinoxaline is a known privileged structure for binding within the ATP pocket.

Synthesis of CNS-Penetrant Agents for Neurodegenerative Disease

Quinoxaline derivatives have been validated as potent acetylcholinesterase (AChE) inhibitors with favorable predicted drug-likeness and blood-brain barrier (BBB) permeation properties [1]. This evidence supports the use of 5-bromo-8-methylquinoxaline as a versatile building block for creating new chemical entities targeting central nervous system disorders, including Alzheimer's disease. The compound's structural features can be elaborated to fine-tune selectivity for the peripheral anionic site (PAS) of AChE, a distinct mechanism from classic inhibitors like tacrine.

Technical Documentation Hub

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